11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is a synthetic molecule known for its potent inhibitory effects on fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This compound is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one involves multiple steps, starting with the preparation of the core tricyclic structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a tool for studying FGFR signaling.
Medicine: Primarily used in the treatment of cholangiocarcinoma, with ongoing research into its efficacy for other cancers.
Mechanism of Action
The compound exerts its effects by inhibiting fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding sites of the FGFRs, where the compound binds and prevents phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
- 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-4,7-dihydropyrrolo[4,5]pyrido[1,2-d]pyrimidin-2-one
Uniqueness
The uniqueness of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one lies in its specific inhibitory action on FGFRs, making it a valuable compound for targeted cancer therapy. Its structural features, such as the difluoro and dimethoxy groups, contribute to its high binding affinity and selectivity .
Properties
Molecular Formula |
C19H18F2N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |
InChI |
InChI=1S/C19H18F2N4O3/c1-4-24-16-10(8-23-18-11(16)5-6-22-18)9-25(19(24)26)17-14(20)12(27-2)7-13(28-3)15(17)21/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
KIWINHVVYMEIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C=CNC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.